H-Trp-Lys(Boc)-NH2
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1245648-59-2 |
|---|---|
Molecular Formula |
C22H33N5O4 |
Molecular Weight |
431.537 |
IUPAC Name |
4-amino-5-(2,2-diethoxyethyl)-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C22H33N5O4/c1-3-29-19(30-4-2)15-18-20(23)25-22(26-21(18)28)24-16-7-9-17(10-8-16)31-14-13-27-11-5-6-12-27/h7-10,19H,3-6,11-15H2,1-2H3,(H4,23,24,25,26,28) |
InChI Key |
QPVONLHALDVSRS-UHFFFAOYSA-N |
SMILES |
CCOC(CC1=C(N=C(NC1=O)NC2=CC=C(C=C2)OCCN3CCCC3)N)OCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for H Trp Lys Boc Nh2 and Its Modified Analogs
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, offering a streamlined and efficient route for the assembly of peptide chains. The synthesis of H-Trp-Lys(Boc)-NH2 via SPPS involves a series of well-defined steps, including the selection of an appropriate resin support and the use of orthogonal protecting groups.
Fmoc/tBu Protection Schemes and Resin Selection
The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most widely adopted method in SPPS due to its use of a base-labile α-amino protecting group (Fmoc) and acid-labile side-chain protecting groups (like tBu). biosynth.comiris-biotech.decsic.es This orthogonality allows for the selective removal of the Fmoc group at each coupling step without affecting the side-chain protection or the linkage to the solid support. biosynth.comiris-biotech.deresearchgate.net
For the synthesis of a C-terminal amide peptide such as this compound, Rink-Amide resins , including Rink-Amide MBHA , are the supports of choice. semanticscholar.orguci.edupeptide.com These resins are designed to release the peptide as a C-terminal amide upon cleavage with trifluoroacetic acid (TFA). peptide.comthaiscience.info The synthesis commences with the removal of the Fmoc group from the Rink-Amide resin, followed by the coupling of the first amino acid, Fmoc-Lys(Boc)-OH. semanticscholar.org
Comparison of Resins for this compound Synthesis
| Feature | Rink-Amide MBHA Resin | 2-Chlorotrityl (2-CTC) Resin |
| Primary Use | Synthesis of C-terminal peptide amides. uci.edupeptide.com | Synthesis of protected peptide fragments. peptide.compeptide.com |
| Cleavage Condition | Strong acid (e.g., TFA), simultaneously removes most side-chain protecting groups. peptide.comthaiscience.info | Very mild acid, leaves acid-labile side-chain protecting groups intact. peptide.com |
| Fmoc/tBu Compatibility | Fully compatible. semanticscholar.org | Fully compatible. nih.gov |
| Suppression of Side Reactions | Standard performance. | Excellent at preventing diketopiperazine formation. peptide.comsigmaaldrich.com |
| Moisture Sensitivity | Less sensitive. | Highly sensitive, can impact loading. nih.govalmacgroup.com |
Coupling Reagent Optimization in Dipeptide and Oligopeptide Elongation
The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group on the growing peptide chain is a critical step in SPPS. This reaction is facilitated by coupling reagents, which activate the carboxylic acid. The choice of coupling reagent can significantly impact the reaction rate, efficiency, and the degree of racemization. researchgate.netpeptide.com
For the synthesis of dipeptides and longer peptide chains, aminium/uronium and phosphonium (B103445) salt-based reagents are widely used due to their high efficiency and ability to suppress racemization, especially when used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). researchgate.netfishersci.co.uk
Commonly used coupling reagents include:
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) : These are highly efficient reagents that lead to rapid coupling times with minimal racemization, especially with the addition of HOBt. researchgate.netpeptide.com It's important to use them in equimolar amounts relative to the carboxylic acid to avoid side reactions. researchgate.netpeptide.com
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) : Similar to HBTU but often reacts faster and with even less epimerization, making it a preferred choice for difficult couplings. researchgate.netpeptide.com
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) : A phosphonium-based reagent that is particularly useful for coupling sterically hindered amino acids.
The optimization of coupling conditions, including the choice of reagent and the use of additives, is crucial for achieving high yields and purity, especially when dealing with "difficult sequences" that are prone to aggregation. researchgate.netmdpi.com
Popular Coupling Reagents in SPPS
| Reagent | Class | Key Characteristics |
| HBTU/TBTU | Aminium Salt | Highly efficient, fast reactions, low racemization with HOBt. researchgate.netpeptide.com |
| HATU | Aminium Salt | Faster and less racemization than HBTU, good for difficult couplings. researchgate.netpeptide.com |
| PyBOP | Phosphonium Salt | Effective for sterically hindered amino acids. |
| DIC/HOBt | Carbodiimide/Additive | A classic and cost-effective combination, though generally slower than aminium/phosphonium reagents. thaiscience.info |
Strategic Considerations for Resin Loading and its Impact on Synthetic Yields
For a relatively short dipeptide like this compound, a standard resin loading (e.g., 0.4-0.8 mmol/g) is generally suitable. However, for the synthesis of longer analogs based on this dipeptide, optimizing the resin loading to a lower level might be necessary to achieve better results.
Solution-Phase Synthetic Approaches and Adaptations for this compound
While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of short peptides and for the synthesis of peptide fragments to be used in convergent strategies. beilstein-journals.org
A reported solution-phase synthesis of this compound involves the coupling of Z-Trp-OPfp (pentafluorophenyl ester of Z-protected Tryptophan) with Nε-Boc-lysinamide. beilstein-journals.org The resulting protected dipeptide, Z-Trp-Lys(εBoc)-NH2, is then subjected to hydrogenolysis using a palladium catalyst (Pd(OH)2) to remove the Z-group, yielding the final product. beilstein-journals.org This method achieved a 79% yield for the deprotection step. beilstein-journals.org
Solution-phase synthesis offers advantages in terms of scalability and the ability to purify and characterize intermediates at each step. However, it is generally more labor-intensive and time-consuming than SPPS for longer peptides.
Chemoselective Protection and Deprotection Techniques for this compound Derivatives
The synthesis of modified analogs of this compound often requires the use of a diverse array of protecting groups that can be removed selectively under different conditions. This concept of "orthogonal protection" is fundamental to complex peptide synthesis. iris-biotech.deresearchgate.net
The primary protecting groups involved in the synthesis of the parent compound are:
Boc (tert-butyloxycarbonyl): Used for the side-chain of Lysine (B10760008), it is labile to strong acids like TFA. wikipedia.orgthermofisher.com
Fmoc (9-fluorenylmethoxycarbonyl): Used for the temporary protection of the α-amino group during SPPS, removed by a base like piperidine (B6355638). biosynth.comiris-biotech.de
For the synthesis of more complex derivatives, additional protecting groups may be employed, each with its specific cleavage conditions:
Z (Carboxybenzyl): Removable by hydrogenolysis (e.g., H2, Pd/C) or strong acids like HBr in acetic acid. biosynth.com It is stable to the mild base used for Fmoc removal and the mild acid used for Boc removal under certain conditions.
Alloc (Allyloxycarbonyl): Cleaved by a palladium catalyst in the presence of a scavenger. biosynth.com It is orthogonal to both Fmoc/tBu and Boc/Bn strategies.
ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): Removed with dilute hydrazine (B178648) in DMF, offering orthogonality to acid- and base-labile groups. iris-biotech.de
Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl): A common protecting group for the guanidino group of Arginine, removed by strong acid (TFA). csic.es
tBu (tert-butyl): Used for the side-chains of Asp, Glu, Ser, and Thr, and is cleaved by TFA. iris-biotech.de
Bn (Benzyl): Often used in the Boc/Bn strategy for side-chain protection and requires strong acids like HF for removal. biosynth.com
Nps (2-nitrophenylsulfenyl): An acid-labile group that can be removed under milder conditions than Boc, sometimes used for the protection of the indole (B1671886) side-chain of Tryptophan. researchgate.netsemanticscholar.org
The strategic selection and application of these protecting groups allow for the site-specific modification of the peptide backbone or side chains.
Orthogonal Protecting Groups in Peptide Synthesis
| Protecting Group | Abbreviation | Typical Use | Cleavage Condition | Orthogonal To |
| tert-Butyloxycarbonyl | Boc | Lys, Trp, His side-chains; α-amino (Boc/Bn strategy). wikipedia.orgthermofisher.com | Strong acid (e.g., TFA, HCl). wikipedia.org | Fmoc, Alloc, Z (under hydrogenolysis). biosynth.com |
| 9-Fluorenylmethoxycarbonyl | Fmoc | α-amino (Fmoc/tBu strategy). iris-biotech.de | Base (e.g., 20% piperidine in DMF). biosynth.com | Boc, tBu, Pbf, Trt, Alloc, Z. biosynth.com |
| Carboxybenzyl | Z | α-amino, Lys side-chain. biosynth.com | Hydrogenolysis; strong acid (HBr/AcOH). biosynth.com | Fmoc, Boc (mild acid), Alloc. |
| Allyloxycarbonyl | Alloc | Lys side-chain, α-amino. biosynth.com | Pd(0) catalyst + scavenger. biosynth.com | Fmoc, Boc, tBu, Z. |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | Lys side-chain. iris-biotech.de | 2% Hydrazine in DMF. iris-biotech.de | Fmoc, Boc, tBu, Z, Alloc. |
| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Arg side-chain. csic.es | Strong acid (TFA). csic.es | Fmoc, Alloc, Z. |
| tert-Butyl | tBu | Asp, Glu, Ser, Thr, Tyr side-chains. iris-biotech.de | Strong acid (TFA). iris-biotech.de | Fmoc, Alloc, Z. |
| Benzyl | Bn | Asp, Glu, Ser, Thr, Tyr side-chains (Boc/Bn strategy). biosynth.com | Strong acid (e.g., HF); hydrogenolysis. iris-biotech.de | Fmoc, Alloc. |
| 2-Nitrophenylsulfenyl | Nps | Trp side-chain, α-amino. researchgate.netsemanticscholar.org | Mild acid. researchgate.net | Fmoc, Z, Alloc. |
Advanced Purification and Isolation Protocols for Synthetic this compound
Following synthesis and cleavage from the solid support, the crude peptide product is a mixture containing the desired peptide along with various byproducts such as truncated sequences, deletion sequences, and residual protecting groups or scavengers. The isolation and purification of the target peptide to a high degree of purity is therefore a critical final step.
The most powerful and widely used technique for the purification of synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . beilstein-journals.org This method separates molecules based on their hydrophobicity.
The typical RP-HPLC protocol for purifying this compound and its analogs involves:
Stationary Phase: A C18-functionalized silica (B1680970) column is most common.
Mobile Phase: A gradient system is used, typically consisting of:
Solvent A: Water with a small amount of an ion-pairing agent, usually 0.1% TFA.
Solvent B: Acetonitrile (B52724), also containing 0.1% TFA. itn.pt
Elution: The purification begins with a high concentration of Solvent A, and the concentration of Solvent B is gradually increased. itn.pt This causes the more hydrophobic compounds (including the desired peptide) to elute from the column later than the more polar impurities.
Detection: The eluting compounds are monitored by UV absorbance, typically at 220 nm (for the peptide backbone) and 280 nm (for the tryptophan indole ring). itn.pt
After the fractions containing the pure peptide are collected, they are combined and lyophilized (freeze-dried) to remove the solvents and obtain the final product as a fluffy powder. rsc.org The purity and identity of the final product are then confirmed using analytical RP-HPLC and mass spectrometry. beilstein-journals.orgrsc.org
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Separation
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is an indispensable technique for the purification and purity assessment of synthetic peptides like this compound. creative-proteomics.comnih.gov This method separates molecules based on their hydrophobicity, interacting with a nonpolar stationary phase. mdpi.com For peptides, C18 columns are most common, featuring octadecylsilane-coated silica particles. creative-proteomics.comhplc.eu
The mobile phase typically consists of an aqueous component (Solvent A), often containing an ion-pairing agent like trifluoroacetic acid (TFA), and an organic component (Solvent B), usually acetonitrile (ACN). mdpi.comhplc.eu TFA is crucial for maintaining good peak shape by minimizing unwanted interactions between the peptide and the silica matrix. hplc.eu A gradient elution, where the concentration of the organic solvent is gradually increased, is standard for separating peptides with varying hydrophobicities. creative-proteomics.comnih.gov
The purity of a peptide sample is determined by analyzing the resulting chromatogram. A pure peptide should ideally show a single, sharp peak. creative-proteomics.com Impurities, which may include deletion sequences, incompletely deprotected peptides, or byproducts from side reactions, will appear as separate peaks. nih.gov The detection wavelength for peptides is typically set at 220 nm, where the peptide bond absorbs strongly. For peptides containing aromatic residues like tryptophan, an additional wavelength of 280 nm can be used for reference. creative-proteomics.com
Several factors influence the separation efficiency in RP-HPLC:
Column: The choice of stationary phase (e.g., C18, C8, or phenyl-hexyl) and its physical characteristics (particle size, pore size) are critical. mdpi.comresearchgate.net Wide-pore columns (e.g., 300 Å) are often preferred for larger peptides to ensure proper interaction.
Mobile Phase: The organic modifier (ACN, methanol, or isopropanol) and the ion-pairing agent (TFA) significantly affect retention and selectivity. mdpi.com
Gradient: The steepness of the elution gradient impacts the resolution of the separation. A shallower gradient can improve the separation of closely eluting impurities. creative-proteomics.com
A typical analytical RP-HPLC setup for a dipeptide like this compound might involve a C18 column and a linear gradient of acetonitrile in water with 0.1% TFA. hplc.eu For preparative purification, a similar system is used but on a larger scale to isolate the target peptide from impurities. nih.govgoogle.com After purification, the fractions containing the pure peptide are often lyophilized to obtain the final product as a dry powder. nih.gov
Table 1: Typical RP-HPLC Parameters for Peptide Analysis
| Parameter | Typical Value/Condition | Rationale |
|---|---|---|
| Stationary Phase | C18 (Octadecylsilane) | Provides good hydrophobic interaction for a wide range of peptides. creative-proteomics.comhplc.eu |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent to improve peak shape. hplc.eu |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | ACN is a common organic modifier that effectively elutes peptides. mdpi.com |
| Gradient | Linear gradient, e.g., 5-60% B over 30 min | Allows for the separation of compounds with a range of hydrophobicities. nih.gov |
| Flow Rate | 1.0 mL/min (analytical) | Standard flow rate for analytical columns. itn.pt |
| Detection | UV at 220 nm and 280 nm | 220 nm for peptide bonds; 280 nm for aromatic residues like Tryptophan. creative-proteomics.com |
| Column Dimensions | 4.6 x 250 mm, 5 µm particle size | Common dimensions for analytical HPLC. creative-proteomics.com |
Precipitation and Crystallization Techniques for Product Isolation
Following synthesis and cleavage from the solid support, precipitation is a crucial step for the initial isolation and purification of crude peptides like this compound. google.compowdersystems.com The cleavage cocktail, typically a strong acid like trifluoroacetic acid (TFA), is added to a large volume of a cold non-polar solvent, most commonly diethyl ether. thermofisher.com This change in solvent polarity causes the polar peptide to precipitate out of the solution, while many of the non-polar protecting groups and scavengers remain dissolved in the ether. thermofisher.com The precipitated peptide can then be collected by filtration or centrifugation. google.com
While effective for initial isolation, precipitation alone may not yield a highly pure product, especially for commercial-scale production where impurity levels are a critical concern. google.com Some small or particularly hydrophobic peptides may not precipitate efficiently and require alternative work-up procedures. thermofisher.com In such cases, the ether can be evaporated, and the residue dissolved in an aqueous acidic solution (e.g., 10% acetic acid) and washed with a non-polar organic solvent like chloroform (B151607) to remove impurities. thermofisher.com
Crystallization is a less common but powerful technique for purifying protected peptides, offering the potential for very high purity. iucr.orggoogle.com The process involves dissolving the crude peptide in a suitable solvent system and then changing the conditions (e.g., by cooling, evaporation of a volatile solvent, or addition of a non-solvent) to induce the formation of a crystalline solid. google.comgoogle.com For Boc-protected amino acids and peptides, crystallization can be challenging. A common method involves dissolving the compound and then adding a less polar solvent, such as petroleum ether or hexane (B92381), to induce crystallization. google.com In some cases, obtaining an oily product after solvent evaporation is common, and seeding with a small crystal of the pure compound can initiate crystallization. google.com
The choice of solvent is critical for successful crystallization. For instance, a protected dipeptide, Z-Trp-Lys(εBoc)-NH2, was purified by re-suspending the crude product in a mixture of ethyl acetate (B1210297) and hexane to precipitate the desired compound. beilstein-journals.orgd-nb.info Similarly, another protected tetrapeptide was precipitated from a solution in tetrahydrofuran (B95107) (THF) by the addition of ethyl acetate. beilstein-journals.org The success of crystallization depends heavily on the specific properties of the peptide, including its sequence, protecting groups, and the presence of impurities. iucr.org
Table 2: Common Solvents Used in Peptide Precipitation and Crystallization
| Technique | Solvent(s) | Role of Solvent(s) | Reference(s) |
|---|---|---|---|
| Precipitation | Diethyl Ether | Anti-solvent; causes the polar peptide to precipitate from the acidic cleavage mixture. | thermofisher.com |
| Precipitation | Dichloromethane (B109758) (DCM) | Solvent for the peptide before adding the anti-solvent. | google.com |
| Crystallization | Ethyl Acetate / Hexane | Solvent/anti-solvent system for purifying protected peptides. | beilstein-journals.orgd-nb.info |
| Crystallization | Tetrahydrofuran (THF) / Ethyl Acetate | Solvent/anti-solvent system for precipitating protected peptides. | beilstein-journals.org |
| Crystallization | Acetone / Water | Solvent system for the reaction, followed by extraction with ethyl acetate. | google.com |
| Crystallization | Ethyl Acetate / Petroleum Ether | Solvent/anti-solvent system for final product crystallization. | google.com |
Mechanistic Studies on Peptide Cleavage and Side Reaction Mitigation During Synthesis
The synthesis of peptides containing sensitive amino acids like tryptophan requires careful consideration of the cleavage conditions and potential side reactions. The Boc (tert-butyloxycarbonyl) protecting group, used here for the lysine side chain, is acid-labile and is typically removed during the final cleavage step with a strong acid such as trifluoroacetic acid (TFA). total-synthesis.comamericanpeptidesociety.org
A primary concern during the acidolytic cleavage is the formation of reactive carbocations, particularly the tert-butyl cation generated from the cleavage of Boc groups. total-synthesis.com This cation can cause alkylation of nucleophilic residues. The indole ring of tryptophan is highly susceptible to this tert-butylation, leading to undesired modified peptides. total-synthesis.comsigmaaldrich.com
To mitigate these side reactions, "scavengers" are added to the cleavage cocktail. These are molecules that can trap the reactive carbocations before they can react with the peptide. total-synthesis.com Common scavengers include:
Thioanisole: Acts as a scavenger for tert-butyl cations. peptide.com
1,2-Ethanedithiol (EDT): A commonly used scavenger that is effective in preventing alkylation. thermofisher.comsigmaaldrich.com
Triisopropylsilane (TIS): A silane-based scavenger that can also reduce potential oxidation. itn.pt
Water: Often included in small percentages in the cleavage cocktail. google.com
The choice of protecting group for the tryptophan indole nitrogen itself is also crucial. While tryptophan can be used without a protecting group, this leaves the indole ring vulnerable to oxidation and modification by cationic species released during cleavage. peptide.com Using a Boc group to protect the indole nitrogen [Fmoc-Trp(Boc)-OH] can suppress side reactions, including reattachment of the C-terminal tryptophan to the resin and modification by sulfonyl groups from protected arginine residues. sigmaaldrich.com
Another potential side reaction is the oxidation of the tryptophan indole ring. thermofisher.com This is generally irreversible. Minimizing the exposure time to the acidic cleavage cocktail and using appropriate scavengers can reduce the risk of oxidation. thermofisher.com
Table 3: Common Side Reactions and Mitigation Strategies in Tryptophan-Containing Peptide Synthesis
| Side Reaction | Cause | Mitigation Strategy | Reference(s) |
|---|---|---|---|
| Tryptophan Alkylation | Reaction with tert-butyl cations from Boc deprotection. | Use of scavengers like thioanisole, EDT, or TIS in the cleavage cocktail. | total-synthesis.comsigmaaldrich.compeptide.com |
| Tryptophan Oxidation | Exposure to acidic and oxidizing conditions during cleavage. | Minimize cleavage time; use of scavengers. | thermofisher.com |
| Reattachment to Resin | Reaction of C-terminal Trp with the cationic resin linker during cleavage. | Use of Trp(Boc) derivative; addition of scavengers. | thermofisher.comsigmaaldrich.com |
| Aspartimide Formation | Cyclization of aspartic acid residues under basic or acidic conditions. | Use of blocking groups on the preceding amino acid's alpha-nitrogen. | peptide.com |
| Diketopiperazine Formation | Intramolecular cyclization of the N-terminal dipeptide, especially with Proline. | Use of sterically hindered resins like 2-chlorotrityl chloride resin. | peptide.com |
Sophisticated Analytical and Structural Characterization of H Trp Lys Boc Nh2
Mass Spectrometry for Molecular Confirmation and Fragment Analysis
Mass spectrometry (MS) stands as a cornerstone for the molecular weight confirmation and structural analysis of H-Trp-Lys(Boc)-NH2. Various MS techniques provide complementary information, ensuring a thorough characterization.
Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HR-MS)
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing peptides like this compound. In a typical analysis, the compound is dissolved in a suitable solvent mixture, such as acetonitrile (B52724) and water with a small amount of acetic acid, and introduced into the mass spectrometer. d-nb.info ESI generates protonated molecular ions, [M+H]⁺, with minimal fragmentation. For this compound, with a calculated molecular weight of 431.5 g/mol , the expected singly charged ion would be observed at an m/z (mass-to-charge ratio) of 432.3. beilstein-journals.org
High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. This capability is critical for distinguishing between compounds with the same nominal mass but different chemical formulas. For instance, HR-MS analysis of a related pentapeptide, Lys(Boc)-Ala-Tyr(tBu)-Ala-Leu-NH2, yielded an observed [M+H]⁺ m/z of 565.3358, which precisely matched the calculated value. ekb.eg This level of accuracy provides unequivocal confirmation of the compound's identity.
Table 1: ESI-MS Data for this compound and Related Peptides
| Compound | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Reference |
|---|---|---|---|
| This compound | 431.5 | 432.3 | beilstein-journals.org |
| Z-Trp-Lys(εBoc)-NH2 | 565.6 | 566.5 | beilstein-journals.org |
| H-D-Phe-Arg(HCl)-Trp-Lys(εBoc)-NH2 | 734.9 | 735.6 | beilstein-journals.org |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Analysis
Liquid chromatography-mass spectrometry (LC-MS/MS) combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. acs.orgnih.gov This hyphenated technique is indispensable for comprehensive analysis, allowing for the separation of the target compound from impurities before it enters the mass spectrometer. rsc.orgsciengine.com The HPLC component utilizes a column, often a C18 reversed-phase column, and a gradient of solvents, such as water and acetonitrile with an additive like formic acid or trifluoroacetic acid (TFA), to achieve separation. rsc.orgrsc.org
Following separation, the eluted compound enters the mass spectrometer for analysis. Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. nih.gov The fragmentation pattern is characteristic of the peptide's sequence and can be used to confirm the order of amino acids and the location of modifications, such as the Boc protecting group. The Boc group itself can undergo a characteristic loss of isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl group (100 Da) under MS/MS conditions. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Chemical Shift Analysis
Nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed three-dimensional structure and chemical environment of molecules in solution.
¹H-NMR and 2D-NMR for Structural Elucidation
Proton nuclear magnetic resonance (¹H-NMR) spectroscopy provides detailed information about the chemical environment of each proton in the this compound molecule. The chemical shifts (δ) of the protons are indicative of their local electronic environment. A study of H-Trp-Lys(εBoc)-NH2 in DMSO-d₆ reported the following characteristic chemical shifts: the indole (B1671886) NH proton at δ 10.83 ppm, aromatic protons of the tryptophan side chain between δ 6.96 and 7.96 ppm, the α-protons of tryptophan and lysine (B10760008) at δ 3.48 and 4.20 ppm respectively, and the nine equivalent protons of the Boc group as a sharp singlet at δ 1.37 ppm. beilstein-journals.org
Table 2: ¹H-NMR Chemical Shifts for H-Trp-Lys(εBoc)-NH2 in DMSO-d₆
| Proton | Chemical Shift (δ, ppm) |
|---|---|
| Indole NH | 10.83 (s) |
| Aromatic CH | 6.96 - 7.96 (m) |
| Lys αCH | 4.20 (m) |
| Trp αCH | 3.48 (m) |
| Trp βCH₂, Lys εCH₂ | 2.7 - 3.15 (m) |
| Boc (CH₃)₃ | 1.37 (s) |
| Lys β,γ,δCH₂ | 1.0 - 1.8 (m) |
Data from a study on the synthesis of melanotan II. beilstein-journals.org
Spectroscopic Investigations of Indole Ring and Lysine Side Chain (e.g., UV-Vis Absorption)
Ultraviolet-visible (UV-Vis) absorption spectroscopy is a valuable technique for characterizing the chromophoric groups within this compound, namely the indole ring of tryptophan. creative-proteomics.com The indole ring exhibits characteristic absorption maxima in the ultraviolet region, typically around 280 nm. aip.orgresearchgate.net The precise wavelength and intensity of this absorption can be influenced by the local environment and any interactions with other parts of the molecule. nih.govnih.gov
The lysine side chain, being aliphatic, does not absorb in the UV-Vis region. However, its protonation state and local environment can be probed using other spectroscopic techniques, such as NMR. acs.orgresearchgate.netnih.govacs.org For instance, the chemical shift of the ε-amino protons of lysine in NMR is sensitive to pH and can be used to determine its pKa value. acs.org While the Boc-protecting group on the lysine side chain in this compound prevents protonation at this site, understanding the spectroscopic properties of the unprotected lysine side chain is important for comparison and for analyzing potential deprotection products. ntu.edu.tw
Computational Chemistry and Molecular Modeling for Conformational Analysis and Intermolecular Interactions
Computational methods are indispensable for elucidating the three-dimensional structures and interaction potentials of peptides like this compound. By simulating the molecule at an atomic level, researchers can predict its preferred shapes, how it moves and flexes, and the mechanisms by which it might interact with other molecules.
Conformational analysis of this compound involves identifying the molecule's most stable three-dimensional arrangements, or conformers. This is achieved through computational methods like Molecular Mechanics and Density Functional Theory, which calculate the potential energy of different spatial arrangements of the atoms.
Molecular Mechanics (MM) force fields, such as MMFF94 (Merck Molecular Force Field 94), offer a rapid method for exploring the conformational space of a molecule. iiserpune.ac.inescholarship.org For a dipeptide like this compound, an initial conformational search using a force field like MMFF94 can generate hundreds of possible structures. iiserpune.ac.in These structures are then typically clustered and optimized to find a set of unique, low-energy conformers. The MMFF94 method is particularly useful for handling the diverse chemical functionalities present in protected peptides. escholarship.org
Density Functional Theory (DFT) provides a more accurate, quantum mechanical description of the electronic structure and energy of the molecule. csic.esacs.org Methods like B3LYP, often paired with a basis set such as 6-31+G(d), are commonly used to refine the geometries and relative energies of the conformers initially identified by molecular mechanics. mdpi.com DFT calculations are crucial for understanding the subtle electronic effects and non-covalent interactions, such as hydrogen bonds, that dictate the preferred conformation. For instance, studies on N-Boc-protected dipeptides have shown that intramolecular hydrogen bonds can form between the Boc group's carbonyl oxygen and a peptide backbone or side-chain hydrogen atom, significantly influencing the molecule's shape. mdpi.com The calculated energies from these studies allow for a ranking of conformer stability.
Below is a representative table illustrating the kind of data obtained from such a combined MM and DFT conformational analysis.
Table 1: Representative Conformational Analysis Data
| Conformer | Initial Relative Energy (MMFF94, kcal/mol) | Final Relative Energy (DFT/B3LYP, kcal/mol) | Key Intramolecular Interactions |
|---|---|---|---|
| 1 | 0.00 | 0.00 | Backbone-backbone H-bond |
| 2 | 0.85 | 1.10 | Boc C=O to Lys NH H-bond |
| 3 | 1.50 | 2.35 | π-cation interaction (Trp indole and Lys amine) |
| 4 | 2.10 | 3.50 | Extended (unfolded) |
While DFT and MM provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the peptide moves, changes conformation, and interacts with its environment (typically water).
For peptides containing tryptophan and lysine, MD simulations have been instrumental in understanding their structural dynamics in solution. acs.orgacs.orgnih.gov A simulation of a peptide like this compound would typically be run for nanoseconds to microseconds, tracking changes in its structure. Key insights from MD simulations include:
Conformational Flexibility: The simulation shows the transitions between different stable conformations and the flexibility of the peptide backbone and side chains.
Solvent Interactions: It reveals how water molecules arrange around the peptide and form hydrogen bonds, which in turn influences the peptide's conformation.
Dominant Interactions: MD can highlight the persistence of key non-covalent interactions, such as the π-cation interaction between the electron-rich indole ring of tryptophan and the positively charged side-chain of lysine, which is a known stabilizing force in many protein structures. acs.orgacs.org
The results of an MD simulation are often analyzed to quantify these dynamic properties.
Table 2: Illustrative Data from Molecular Dynamics Simulation Analysis
| Parameter | Description | Typical Finding |
|---|---|---|
| RMSD (Root Mean Square Deviation) | Measures the average deviation of the peptide backbone from a reference structure over time. | Fluctuations indicate transitions between conformational states. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues. | Higher values for side-chain termini indicate greater flexibility. |
| Hydrogen Bond Analysis | Tracks the formation and lifetime of intramolecular and peptide-water hydrogen bonds. | Reveals persistent H-bonds that stabilize specific conformations. |
| Radial Distribution Function | Describes how the density of solvent or ions varies as a function of distance from a specific atom/group. | Shows the structure of the solvation shell around the peptide. |
In silico techniques, particularly molecular docking, are used to predict how a molecule like this compound might bind to a biological target, such as an enzyme or receptor. orientjchem.org This is crucial for understanding its potential biological function or for designing new drug molecules.
Molecular docking algorithms place the ligand (this compound) into the binding site of a receptor protein and score the different poses based on their predicted binding affinity. amazonaws.comucd.ie Studies on peptides containing Trp and Lys have shown that these residues are often critical for binding. amazonaws.comrsc.org The tryptophan side chain can participate in hydrophobic and π-stacking interactions, while the lysine side chain can form hydrogen bonds and salt bridges. nih.govmdpi.com
The output of a docking study provides a predicted binding energy and a detailed view of the intermolecular interactions between the peptide and its target.
Table 3: Representative Molecular Docking Results for a Trp-Lys Dipeptide Derivative
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues in Target | Types of Interaction |
|---|---|---|---|
| Model Enzyme Active Site | -7.8 | Asp121, Phe250, Tyr98 | H-bond (Lys amine to Asp), Hydrophobic (Trp indole with Phe) |
| Model Receptor Pocket | -8.2 | Trp84, Glu199, Arg220 | π-π Stacking (Trp with Trp), H-bond (Peptide NH to Glu) |
These in silico approaches not only predict how the peptide might bind but also provide hypotheses about reaction mechanisms, for example, by modeling the transition state of an enzyme-catalyzed reaction involving the peptide as a substrate. csic.es Together, this array of computational tools provides a comprehensive and sophisticated characterization of the structural and interactive properties of this compound.
Biochemical and Mechanistic Investigations in Vitro Involving H Trp Lys Boc Nh2 Analogs
Elucidation of Enzyme-Substrate Interactions
Studies with Proteases and Hydrolases (e.g., Matrix Metalloproteinases, Hint Protein)
Analogs of H-Trp-Lys(Boc)-NH2 are instrumental in understanding the substrate specificity and inhibitory mechanisms of various proteases and hydrolases.
Matrix Metalloproteinases (MMPs): MMPs are a family of proteases involved in the degradation of extracellular matrix components. researchgate.net The development of synthetic substrates and inhibitors is crucial for studying their activity. For instance, fluorogenic peptide substrates are widely used to assay MMP activity. These substrates often incorporate a tryptophan residue, which can act as an internal quencher or be part of the recognition sequence. nih.gov For example, a fluorogenic substrate for MMP-3 was modified to create acetyl-Arg-Pro-Lys(Cy3)-Pro-Val-Glu~Nva-Trp-Arg-Lys(Cy5Q)-NH2. nih.gov
Furthermore, to develop imaging agents for MMP-2, a linear beta-tetrapeptide analog, H-beta 3-Phe-beta-Ala-beta 3-Trp-beta 3-His-OH, was designed to mimic a known cyclic decapeptide inhibitor. researchgate.net This analog displayed significant inhibition of MMP-2, highlighting the importance of the Trp residue in substrate recognition and suggesting its potential as a core structure for developing in vivo imaging agents. researchgate.net The design of such analogs often involves creating triple-helical peptide inhibitors (THPIs) that mimic the structure of collagen, the natural substrate of many MMPs. nih.gov These THPIs can be modified to enhance their stability and selectivity for specific MMPs. nih.gov The interaction between MMPs and their substrates is a complex process involving initial binding to the hemopexin-like (HPX) domain, followed by presentation of the substrate to the catalytic domain for hydrolysis. researchgate.net
Hint Proteins: Histidine triad (B1167595) nucleotide-binding (Hint) proteins are a universally conserved family of enzymes that act as AMP-lysine hydrolases. brennerlab.net Studies using novel substrates and inhibitors have been crucial in elucidating their mechanism. For instance, the substrate AMP-p-nitroaniline (AMP-pNA) and inhibitors like adenosine (B11128) 5'-sulfamoyl (AdoOSO2NH2) have been synthesized to probe the active site of rabbit Hint. brennerlab.net Structural studies of rabbit Hint in complex with an N-ethylsulfamoyl adenosine inhibitor revealed that the ethyl group binds in a site formed by Trp-123 from the opposing monomer in the protein dimer. brennerlab.net This interaction with Trp-123 is thought to mimic the binding of the alkyl portion of a lysine (B10760008) substrate, highlighting the role of tryptophan in substrate recognition within the Hint active site. brennerlab.net
Probing Aromatic Amino Acid Aminotransferase Substrate Recognition
Aromatic amino acid aminotransferases (ArAT) are enzymes that catalyze the transfer of an amino group to an α-keto acid, playing a crucial role in amino acid metabolism. rcsb.orgnii.ac.jp These enzymes exhibit broad substrate specificity, acting on both aromatic and dicarboxylic amino acids. nih.gov Understanding how a single active site can accommodate such different substrates is a key area of research.
Studies using substrate analogs and site-directed mutagenesis have provided significant insights into the substrate recognition mechanism of ArAT from Escherichia coli and Paracoccus denitrificans. rcsb.orgnih.gov Spectroscopic analysis of enzyme complexes with β-hydroxylated substrates revealed that the phenyl group of a phenylalanine substrate likely occupies the same region as the β-carboxyl group of an aspartate substrate. nih.gov This region is in proximity to a conserved arginine residue (Arg292 in E. coli ArAT). nii.ac.jpnih.gov
Mutations of this arginine residue to alanine (B10760859) or leucine (B10760876) resulted in a 5- to 10-fold increase in the Km values for aromatic amino acids, without significantly affecting the catalytic rate (kcat). nih.gov This indicates that the side chain of Arg292 is involved in the binding of the aromatic ring of substrates. nih.gov X-ray crystal structures of ArAT from Paracoccus denitrificans in complex with substrate analogs have further elucidated the multiple substrate recognition mechanism, showing how the rearrangement of a hydrogen bond network within the active site accommodates different substrates. rcsb.org These studies collectively suggest that while the primary binding interactions for the carboxylate groups of substrates are well-defined, the recognition of the aromatic side chain involves more subtle interactions within the active site pocket.
Receptor Binding and Ligand Activity Profiling (Excluding Clinical Implications)
Analogs of this compound are extensively used to profile the binding and activity of ligands at various G protein-coupled receptors (GPCRs).
In Vitro Studies with Cholecystokinin (B1591339) (CCK) Receptors (CCK-A, CCK-B)
Cholecystokinin (CCK) receptors are divided into two main subtypes: CCK-A (alimentary) and CCK-B (brain). Analogs of the C-terminal tetrapeptide of CCK, Trp-Met-Asp-Phe-NH2 (CCK-4), have been synthesized to probe the structure-activity relationships at these receptors.
While Boc-CCK-4 itself binds selectively to the CCK-B receptor, modifications to this template can dramatically alter receptor selectivity. Replacing the methionine residue with an Nε-substituted lysine can reverse this selectivity, leading to potent and selective CCK-A receptor ligands. nih.gov For example, a series of urea-substituted tetrapeptides with the general structure Boc-Trp-Lys(Nε-CO-NHR)-Asp-Phe-NH2 were found to be potent and selective CCK-A agonists. nih.gov In contrast, other modifications can lead to potent CCK-A antagonists. nih.gov Analogs of the CCK-A selective agonist Boc-Trp-Lys(Tac)-Asp-MePhe-NH2, where the lysine was replaced with L-4-aminophenylalanine or D/L-3-aminophenylalanine, were found to be moderately potent antagonists of CCK-8 with high selectivity for the CCK-A receptor. nih.gov
For the CCK-B receptor, new constrained cyclic pseudopeptide agonists have been designed based on the conformational characteristics of the potent and selective CCK-B agonist Boc-Trp-(NMe)Nle-Asp-Phe-NH2. researchgate.netcolab.ws These cyclic analogs, such as N-(cycloamido)-α-Me(R)Trp-[(2S)-2-amino-9-((cycloamido)carbonyl)nonanoyl]-Asp-Phe-NH2, exhibit high affinity for the CCK-B receptor and act as full agonists in functional assays. researchgate.netcolab.ws Furthermore, cyclic CCK analogs have been developed that show high selectivity for central CCK receptors (presumed to be CCK-B) over peripheral ones (CCK-A). pnas.orgresearchgate.net For instance, compound II, Boc-γ-D-Glu-Tyr(SO3H)-Ahx-D-Lys-Trp-Ahx-Asp-Phe-NH2, displayed a nearly 2000-fold selectivity for brain CCK receptors over pancreatic receptors. pnas.orgresearchgate.net
Interactive Table: CCK Receptor Binding Affinities of this compound Analogs
| Compound | Receptor Subtype | Binding Affinity (Ki) | Selectivity (CCK-A/CCK-B) | Reference |
|---|---|---|---|---|
| Boc-Trp-(NMe)Nle-Asp-Phe-NH2 | CCK-B | 0.8 nM | >6000 | researchgate.netcolab.ws |
| N-(cycloamido)-α-Me(R)Trp-[(2S)-2-amino-9-((cycloamido)carbonyl)nonanoyl]-Asp-Phe-NH2 | CCK-B | 15 nM | 147 | researchgate.netcolab.ws |
Interactions with Transient Receptor Potential Vanilloid 1 (TRPV1) Channels
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin (B1668287) receptor, is a non-selective cation channel involved in the detection of noxious stimuli. wikipedia.orgguidetopharmacology.org While direct studies involving this compound analogs and TRPV1 are not extensively documented in the provided context, the broader family of TRP channels is known to be modulated by a wide range of chemical and physical stimuli. nih.govplos.orgfrontiersin.org The function of TRPV1 is complex, and its activation can lead to various cellular responses. frontiersin.org The expression of TRPV1 has been confirmed in various cell types, including those of the immune system. wikipedia.org
Analysis of Melanocortin Receptor (MC3R, MC4R) and Nociceptin Receptor (NOP) Binding
Melanocortin Receptors (MC3R, MC4R): The melanocortin receptors are a family of GPCRs involved in various physiological processes, including energy homeostasis. acs.orgmdpi.com The core tetrapeptide sequence His-Phe-Arg-Trp is crucial for ligand selectivity and stimulation of these receptors. acs.org Analogs based on this sequence have been synthesized to develop selective agonists and antagonists.
The cyclic peptide MT-II, Ac-Nle-c[Asp-His-DPhe-Arg-Trp-Lys]-NH2, is a potent, non-selective agonist at human melanocortin receptors. nih.gov Modifications to this structure have led to the development of selective ligands. For example, replacing His6 with constrained amino acids in the antagonist SHU9119 resulted in potent and selective antagonists for the hMC3R and hMC4R. nih.gov The tetrapeptide Ac-His-(pI)DPhe-Arg-Trp-NH2 was identified as a potent agonist at the mMC4R and a partial agonist with antagonist activity at the mMC3R. acs.org This highlights the subtle structural changes that can dramatically alter the pharmacological profile of these peptides.
Interactive Table: Activity of Melanocortin Receptor Analogs
| Compound | Receptor | Activity | IC50/EC50/Ki | Reference |
|---|---|---|---|---|
| Ac-Nle-c[Asp-His-DPhe-Arg-Trp-Lys]-NH2 (MT-II) | hMC3R, hMC4R, hMC5R | Non-selective agonist | - | nih.gov |
| Ac-Nle-c[Asp-Hyp(Bzl)-DNal(2′)-Arg-Trp-Lys]-NH2 | hMC4R, hMC3R | Antagonist | IC50 = 17 nM, 15 nM | nih.gov |
| Ac-His-(pI)DPhe-Arg-Trp-NH2 | mMC4R | Agonist | EC50 = 25 nM | acs.org |
Nociceptin Receptor (NOP): The NOP receptor, also known as the opioid-receptor like-1 (ORL-1) receptor, and its endogenous ligand nociceptin/orphanin FQ (N/OFQ) form a system distinct from classical opioid receptors. google.comgoogle.com Hexapeptides with the general formula Ac-Arg-Tyr-Tyr-Arg/Lys-Trp/Ile-Arg/Lys-NH2 have been identified as the shortest sequences with high affinity and selectivity for the NOP receptor. uctm.edu
The hexapeptide Ac-Arg-Tyr-Tyr-Arg-Trp-Lys-NH2 acts as a partial or full agonist at the NOP receptor and has been used as a template for structure-activity relationship studies. uctm.eduresearchgate.net Modifications, such as substituting Lys with ornithine, diaminobutanoic acid, or diaminopropanoic acid, have been explored to develop new NOP receptor ligands. researchgate.net Furthermore, N-terminal modifications with aminophosphonate moieties have been investigated, although these generally led to a decrease in affinity for the NOP receptor. uctm.edu Bifunctional peptides, combining an opioid pharmacophore with a NOP receptor ligand sequence like H-Arg-Tyr-Tyr-Arg-Ile-Lys-NH2, have also been created, resulting in hybrid molecules with low nanomolar binding affinities for both receptor types. nih.gov
Somatostatin (B550006) Receptor (sstr2, sstr3, sstr5) Binding Affinities
The Trp-Lys motif is a crucial component for the binding of somatostatin (SST) and its analogs to somatostatin receptors (SSTRs). This conserved dipeptide sequence is found at the bottom of the ligand-binding pocket of the receptors and is a primary determinant for binding and function. biorxiv.org Structural and sequence analyses across SSTR isoforms reveal that while the Trp-Lys motif is universally important, subtle differences in the surrounding amino acid residues of the binding pocket contribute to subtype-selective binding affinities of various ligands. biorxiv.orgelifesciences.org
Specifically, for SSTR2, SSTR3, and SSTR5, which belong to the SRIF1 receptor family, there are shared characteristics in the ligand-binding pocket that accommodate the Trp-Lys motif. elifesciences.org For instance, a glutamine residue (Gln126 in SSTR2) is present in the bottom of the binding pocket in SSTR2, SSTR3, and SSTR5, which interacts with the lysine residue of the Trp-Lys motif. elifesciences.org In contrast, SSTR1 and SSTR4 have a methionine at this position, which interacts with the tryptophan residue, leading to different binding characteristics. elifesciences.org
Furthermore, another position within the transmembrane domain (Phe294 in SSTR2) contributes to hydrophobic interactions. elifesciences.org SSTR3 and SSTR5 possess a tyrosine at the analogous position, maintaining hydrophobicity, while SSTR1 and SSTR4 have serine and asparagine, respectively. elifesciences.org These variations likely explain why synthetic SST analogs like octreotide (B344500) and lanreotide (B11836) exhibit high affinity for SSTR2 and moderate affinity for SSTR3 and SSTR5, but low affinity for SSTR1 and SSTR4. biorxiv.orgresearchgate.net Pasireotide (B1678482), another synthetic analog, demonstrates high affinity for SSTR1, SSTR2, SSTR3, and SSTR5. researchgate.netpnas.org
The binding affinity of various somatostatin analogs for sstr2, sstr3, and sstr5 is presented in the table below.
| Somatostatin Analog | sstr2 Affinity (IC50, nM) | sstr3 Affinity (IC50, nM) | sstr5 Affinity (IC50, nM) |
| Octreotide | 2.0 ± 0.7 | 187 ± 55 | - |
| Lanreotide | - | Moderate Affinity | Moderate Affinity |
| Pasireotide | High Affinity | High Affinity | High Affinity |
| 68Ga-DOTATOC | - | Some Affinity | High Affinity |
| 68Ga-DOTANOC | - | High Affinity | High Affinity |
| 68Ga-DOTATATE | High Affinity | - | - |
| Data sourced from multiple studies. nih.gov |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives and their Parent Peptides
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drugs. escholarship.org For peptides containing the this compound motif, SAR studies have been instrumental in understanding the structural requirements for biological activity.
Modifications at the N-terminus and on the side chains of peptides can significantly influence their biological activity. For instance, N-terminal acetylation of some peptides has been shown to enhance potency. tandfonline.com
In the context of antimicrobial peptides rich in tryptophan, modifications to the side chains of arginine and lysine residues have been explored. nih.gov Changing the length of the side chains of these cationic amino acids can increase resistance to enzymatic degradation by proteases like trypsin. nih.gov Furthermore, the chemical nature of the side chain, such as the guanidinium (B1211019) group of arginine versus the amino group of lysine, affects the peptide's ability to form hydrogen bonds and, consequently, its antimicrobial activity. nih.gov Generally, arginine-containing peptides exhibit better cellular uptake than those containing lysine or tryptophan. tandfonline.com
For cholecystokinin (CCK) receptor agonists derived from Boc-CCK-4 (Boc-Trp-Lys(Asp)-Phe-NH2), a series of derivatives with the general structure Boc-Trp-Lys(Nε-COR)-Asp-Phe-NH2 have been synthesized, where 'R' can be an aromatic, heterocyclic, or aliphatic group. nih.gov These modifications on the lysine side chain have led to potent and selective CCK-A receptor agonists. nih.gov
The tryptophan (Trp) and lysine (Lys) residues are a conserved motif in many biologically active peptides, particularly somatostatin analogs, and are essential for their interaction with receptors. pnas.org This "Trp-Lys" motif is often located at the core of the peptide-receptor binding interface. nih.gov
The indole (B1671886) ring of the tryptophan residue typically engages in hydrophobic interactions within a pocket of the receptor. pnas.orgnih.gov For example, in somatostatin receptor 1 (SSTR1), the tryptophan indole ring interacts with residues such as M141, M210, T227, and F287. pnas.org Similarly, in SSTR2, the tryptophan from ligands like SST-14 and octreotide buries into a hydrophobic pocket. nih.gov
The lysine residue, with its positively charged amino group, is crucial for biological activity, often forming salt bridges and hydrogen bonds with the receptor. pnas.orgnih.gov In SSTR1, the lysine side chain of pasireotide forms an ionic interaction with D137 and a hydrogen bond with Y313. pnas.org The importance of the lysine amino group is highlighted by the loss of activity when lysine is replaced by other amino acids like ornithine, arginine, or histidine in certain somatostatin analogs. nih.gov However, the basicity of the amino group does not always correlate with biological activity, suggesting that deprotonation may not be a prerequisite for interaction. nih.gov
Impact of N-Terminal and Side-Chain Modifications on In Vitro Activity
Investigations into Cellular Uptake Mechanisms and Intracellular Fate of this compound Analogs (In Vitro)
The cellular uptake of peptides is a complex process that can be influenced by various factors, including the peptide's sequence, structure, and modifications. For peptides containing tryptophan and arginine or lysine, the cationic nature of arginine and lysine is essential for interacting with the negatively charged cell membrane surface. acs.org
Studies on cell-penetrating peptides (CPPs) have shown that those rich in arginine and tryptophan can efficiently enter cells. iiitd.edu.in The cyclization of these peptides can further enhance cellular uptake and retention compared to their linear counterparts. iiitd.edu.in For example, a cyclic peptide-doxorubicin conjugate, cyclic [W(RW)4]-Dox, demonstrated significantly higher cellular uptake and retention in cancer cell lines compared to the linear version or doxorubicin (B1662922) alone. iiitd.edu.in This suggests that the cyclic structure helps to inhibit cellular efflux mechanisms. iiitd.edu.in
The mechanism of uptake can be concentration-dependent. acs.org Flow cytometry studies with a fluorescently labeled cyclic peptide, F′-[W9R8K], showed that its cellular uptake increased with higher concentrations. acs.org
Modifications to the termini of peptides can also dramatically alter their internalization. tandfonline.com While the presence of tryptophan can influence the uptake of some CPPs, end-capping modifications have been observed to decrease cellular uptake in certain cases. tandfonline.com
Role of H Trp Lys Boc Nh2 in Advancing Peptide Chemistry and Chemical Biology
Integration into Complex Peptide and Protein Synthesis
The utility of H-Trp-Lys(Boc)-NH2 and the core Trp-Lys motif is prominently demonstrated in the synthesis of a variety of complex and therapeutically significant peptides. The Boc (tert-butyloxycarbonyl) group on the lysine (B10760008) side chain is stable under the conditions used for Fmoc-based solid-phase peptide synthesis (SPPS) but can be removed with acid, allowing for selective deprotection and modification, such as cyclization or branching. peptide.compeptide.com
Melanotan II: A notable example is the synthesis of Melanotan II, a cyclic heptapeptide (B1575542) analog of the α-melanocyte-stimulating hormone (α-MSH) that stimulates skin tanning. beilstein-journals.orgnih.gov In the first reported solution-phase synthesis of this molecule, the dipeptide fragment H-Trp-Lys(εBoc)-NH2 was a key intermediate. beilstein-journals.orgresearchgate.netd-nb.info This fragment was coupled with other amino acids to assemble the linear hexapeptide precursor. beilstein-journals.org The presence of the Boc-protected lysine was crucial for the subsequent macrocyclization step, where the deprotected ε-amino group of lysine forms a lactam bridge with a γ-carboxy group of an aspartic acid residue. beilstein-journals.orgnih.govd-nb.info This strategic use of the protected dipeptide streamlined the synthesis by providing a pre-formed segment of the target molecule.
c-Myb Protein Fragments: The DNA-binding domain of the c-Myb proto-oncogene product is characterized by three tandem repeats, each containing conserved tryptophan residues that are critical for its function. researchgate.net The chemical synthesis of fragments of this protein, such as c-Myb (142-193)-NH2, has been instrumental in studying its three-dimensional structure and DNA-binding properties. researchgate.netresearchgate.net These syntheses often employ partially protected peptide segments where side chains like lysine are protected with Boc groups. researchgate.netnih.gov The conserved tryptophans, together with other residues, form a hydrophobic core that maintains the helix-turn-helix motif essential for its biological activity, underscoring the importance of Trp-containing building blocks in accessing these structures for fundamental research. researchgate.net
Somatostatin (B550006) Analogs: The Trp-Lys sequence is a core pharmacophoric element in many superactive analogs of somatostatin, a hormone that inhibits the release of growth hormone (GH). pnas.orgsav.sk Synthetic strategies for these analogs, such as octreotide (B344500) and other octapeptide and heptapeptide derivatives, frequently incorporate a D-Trp-Lys motif to enhance receptor binding affinity and biological potency. sav.skd-nb.infogoogle.com For example, analogs like D-Phe-c[Cys-Phe-D-Trp-Lys-Thr-Cys]-NH-CH2-CH2-OH and the linear peptide d-Phe-Phe-Phe-d-Trp-Lys-Thr-Phe-Thr-NH2 (BIM-23052) have been synthesized to study structure-activity relationships and develop new therapeutic agents. sav.skresearchgate.net The synthesis of these complex molecules relies on the precise incorporation of the Trp-Lys(Boc) unit, often within a larger fragment, to achieve the final, biologically active conformation.
Table 1: Examples of Complex Peptides Synthesized Using the Trp-Lys Motif
| Peptide/Protein | Class | Significance of Trp-Lys Motif | References |
|---|---|---|---|
| Melanotan II | Cyclic Heptapeptide | This compound used as a key intermediate; Lys(Boc) enables selective lactam bridge formation for cyclization. | beilstein-journals.org, nih.gov, d-nb.info |
| c-Myb Protein Fragment | Protein Domain | Conserved Tryptophan is part of a hydrophobic core essential for the protein's helix-turn-helix structure and DNA-binding function. | researchgate.net, researchgate.net |
| Somatostatin Analogs | Cyclic/Linear Peptides | The D-Trp-Lys sequence is a critical pharmacophore for high receptor binding affinity and enhanced biological activity. | d-nb.info, pnas.org, sav.sk |
Development and Application of Peptidomimetic Structures
Peptidomimetics are designed to mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability against enzymatic degradation. nih.gov The dipeptide this compound and related structures serve as valuable scaffolds in the creation of these mimetics. The distinct properties of the tryptophan and lysine side chains—one aromatic and hydrophobic, the other basic and nucleophilic—can be replicated or modified to generate novel structures.
For instance, research into formyl peptide receptor 2 (FPR2) agonists led to the development of a proteolytically stable α-peptide/β-peptoid hybrid, Lau-((S)-Aoc)-(Lys-βNphe)6-NH2. nih.gov This molecule, while not containing tryptophan, uses a repeating Lys-peptoid unit, demonstrating how the fundamental properties of amino acids like lysine are incorporated into mimetic designs. nih.gov Patent literature describes the use of building blocks derived from amino acids, including tryptophan and lysine, for the general synthesis of peptidomimetic agents for drug discovery. google.com Furthermore, the introduction of non-peptidic structural elements, such as an imidazole (B134444) ring, into a peptide backbone can yield peptidomimetics with improved stability and biological activity. chinesechemsoc.org
Contribution to Novel Methodologies in Peptide Synthesis and Functionalization
The chemical properties of this compound make it and its constituent amino acids valuable components in the development of new synthetic and functionalization techniques in peptide chemistry.
Enzymatic Synthesis: Chemoenzymatic peptide synthesis uses enzymes like proteases to form peptide bonds under mild, aqueous conditions, offering a green alternative to purely chemical methods. nih.govresearchgate.net While direct enzymatic synthesis of this compound is not widely documented, the successful synthesis of the similar dipeptide Boc-Trp-Phe-NH2 using a solvent-stable protease highlights the potential of this methodology. researchgate.net In this process, Boc-protected tryptophan was efficiently coupled with Phenylalaninamide, achieving a high yield. researchgate.net Such approaches, which combine the stereoselectivity of enzymes with the utility of protected amino acid derivatives, are expanding the toolkit for peptide construction. nih.gov
Click Chemistry Handles: "Click chemistry" refers to a class of reactions that are rapid, high-yielding, and biocompatible, making them ideal for modifying complex biomolecules like peptides. caltech.edunih.gov The side chains of tryptophan and lysine can be functionalized to serve as "handles" for these reactions. For example, the indole (B1671886) ring of tryptophan can be selectively allylated, and this new group can be further modified, such as by ligating it with a biorthogonal alkyne handle for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. semanticscholar.org Similarly, the lysine side chain can be modified to incorporate an azide (B81097) or alkyne group. caltech.edu These handles allow for the site-specific attachment of other molecules, such as fluorescent dyes, PEG chains, or other bioactive moieties, and enable efficient peptide cyclization through head-to-tail or side-chain-to-side-chain strategies. nih.govsemanticscholar.orgntu.ac.uk
Fundamental Studies on Peptide Conformation, Stability, and Non-Covalent Interactions
The Trp-Lys motif is frequently incorporated into model peptides to investigate the fundamental forces that govern peptide structure, stability, and interactions. The combination of tryptophan's large, hydrophobic, and aromatic indole side chain with lysine's flexible, positively charged side chain allows for the study of a range of non-covalent interactions.
Conformation and Stability: The tryptophan residue plays a critical role in stabilizing peptide structures through hydrophobic interactions and π-π stacking. frontiersin.org In the DNA-binding domain of the c-Myb protein, for example, conserved tryptophans form a hydrophobic core that is essential for maintaining the protein's folded, helical conformation. researchgate.net The stability of secondary structures like alpha-helices can also be studied using peptides containing lysine. u-tokyo.ac.jp Cross-linking strategies, where a lactam bridge is formed between the side chains of lysine and an acidic residue like aspartic acid or glutamic acid, can be used to stabilize helical conformations in short peptides, allowing for detailed structural analysis. u-tokyo.ac.jp
Non-Covalent Interactions: The self-assembly and receptor binding of peptides are driven by a synergy of non-covalent forces. frontiersin.org The Trp-Lys pair is an excellent model for studying these interactions.
Hydrophobic Interactions: The indole ring of tryptophan contributes significantly to the hydrophobic collapse that often initiates peptide folding and assembly. frontiersin.org
Hydrogen Bonding: Both the peptide backbone and the side chains of Trp (indole N-H) and Lys (amine) can act as hydrogen bond donors and acceptors. researchgate.net
Electrostatic Interactions: At physiological pH, the lysine side chain is protonated, allowing it to form strong electrostatic interactions or salt bridges with negatively charged residues. researchgate.net
π-π Stacking: The aromatic indole ring of tryptophan can stack with other aromatic residues (e.g., Phe, Tyr, or another Trp), contributing to structural stability. frontiersin.org
Cation-π Interactions: The positively charged lysine side chain can interact favorably with the electron-rich face of the tryptophan indole ring, an interaction that can be crucial for defining peptide conformation and ligand-receptor binding.
Studies using peptides containing these residues help quantify the energetic contributions of these individual forces, providing a deeper understanding of molecular recognition and protein folding. frontiersin.orgresearchgate.netacs.org
Future Directions and Emerging Research Avenues for H Trp Lys Boc Nh2 Research
Exploration of New Synthetic Pathways and Green Chemistry Approaches
The synthesis of H-Trp-Lys(Boc)-NH2 and its parent structures has traditionally relied on established methods like solid-phase peptide synthesis (SPPS) and solution-phase chemistry. semanticscholar.orgbeilstein-journals.org The Fmoc/tBu strategy is a common approach in SPPS for creating related peptide structures. semanticscholar.org For instance, the synthesis of Z-Trp-Lys(εBoc)-NH2, a precursor, has been achieved with high purity and yield using pentafluorophenyl esters (Z-Trp-OPfp) in a THF/MeOH solvent system, followed by deprotection to yield the desired product. beilstein-journals.org
Future research will likely focus on optimizing these synthetic routes with an emphasis on sustainability and efficiency, aligning with the principles of green chemistry. This involves minimizing waste, reducing the use of hazardous reagents and solvents, and improving atom economy. unibo.itwhiterose.ac.uk Key areas of exploration include:
Enzymatic Synthesis: The use of proteases in controlled environments, such as in organic-aqueous biphasic systems, offers a green alternative to purely chemical methods for forming peptide bonds. This approach can lead to high yields and stereospecificity under mild conditions.
Greener Solvents: Research into replacing traditional, hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with more benign alternatives (e.g., N-butylpyrrolidinone (NBP), dimethyl carbonate (DMC)) is a critical goal for sustainable peptide synthesis. unibo.it
Streamlined Protecting Group Strategies: The use of orthogonal protecting groups is fundamental to peptide synthesis but contributes to lower atom economy and generates significant waste. unibo.it Future strategies may involve using minimal protection schemes or developing protecting groups that can be removed under greener conditions. For example, research into the direct use of side-chain free arginine and histidine in SPPS aims to reduce waste and impurities. unibo.it
| Approach | Traditional Method | Emerging Green Alternative | Potential Advantages |
|---|---|---|---|
| Catalysis | Chemical coupling reagents (e.g., HBTU, DIC) | Enzymatic catalysis (e.g., proteases) | Mild reaction conditions, high stereospecificity, reduced waste. |
| Solvents | DMF, DCM, NMP | NBP, DMC, greener solvent mixtures | Reduced environmental impact and toxicity. unibo.it |
| Energy | Conventional heating/room temperature (long reaction times) | Microwave irradiation | Drastically reduced synthesis time, potential for improved yields. nih.gov |
| Protecting Groups | Extensive use of orthogonal side-chain protection (e.g., Pbf, Trt) | Minimal protection strategies, use of side-chain free amino acids | Improved atom economy, fewer synthetic steps, less waste. unibo.it |
Advanced Spectroscopic and Imaging Techniques for Deeper Mechanistic Understanding
A thorough understanding of the three-dimensional structure and conformational dynamics of this compound and its derivatives is essential for predicting their biological interactions. While standard techniques like 1H NMR and mass spectrometry are routinely used for characterization semanticscholar.orgbeilstein-journals.org, advanced methods can provide unprecedented detail.
Future research should leverage a combination of high-resolution spectroscopic techniques to elucidate the structural landscape of this dipeptide and its conjugates:
Multi-dimensional NMR Spectroscopy: Techniques like COSY, TOCSY, NOESY, and HSQC are invaluable for determining the complete structure of peptides in solution, including the spatial relationships between amino acid residues. nih.govrsc.orgresearchgate.net These methods can reveal secondary structures, such as β-turns, which are often critical for biological activity. nih.gov
Circular Dichroism (CD) Spectroscopy: CD is highly sensitive to the chiral environment and secondary structure of peptides. It can be used to analyze conformational changes upon interaction with biological targets or in response to environmental changes. rsc.orgcnr.it
X-ray Crystallography: When single crystals can be obtained, X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise bond angles and lengths. researchgate.net This information is crucial for validating computational models.
Advanced Mass Spectrometry (MS): High-resolution MS techniques, such as ESI-ion trap MS, are not only used for molecular weight determination but also for sequencing and structural analysis through fragmentation patterns (MALDI-MS/MS). ub.edu
| Technique | Information Provided | Relevance to this compound Research |
|---|---|---|
| 2D NMR (NOESY, TOCSY) | Through-space and through-bond proton correlations, secondary structure. nih.govrsc.org | Defines the solution conformation and intramolecular interactions of the dipeptide and its derivatives. |
| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet, random coil). rsc.org | Monitors conformational changes upon binding to a target or incorporation into larger peptides. |
| X-ray Crystallography | High-resolution 3D atomic coordinates in the solid state. researchgate.net | Provides a precise structural benchmark for computational models. |
| High-Resolution MS/MS | Exact mass, elemental composition, and peptide sequence via fragmentation. ub.edu | Confirms identity, purity, and structure of synthetic products and their metabolites. |
Computational Design of Novel this compound-Based Probes and Tools
Computational chemistry and molecular modeling are powerful predictive tools that can guide the rational design of new molecules, saving significant time and resources in the lab. For this compound, these approaches can be used to design novel probes and derivatives with tailored properties.
Future research efforts in this area should include:
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the dipeptide in various environments (e.g., in water, near a membrane), revealing its conformational preferences and flexibility, which are key to its function. nih.goviiitd.edu.in
Docking Studies: If a biological target is known, computational docking can predict the binding mode and affinity of this compound-based ligands. researchgate.net This is crucial for designing selective agonists or antagonists for receptors like the melanocortin receptors, where similar peptide structures are active. acs.org
Pharmacophore Modeling: By analyzing the structure-activity relationships (SAR) of a series of related compounds, a pharmacophore model can be developed. acs.org This model defines the essential steric and electronic features required for biological activity and can be used to screen virtual libraries for new lead compounds.
Quantum Mechanics (QM) Calculations: QM methods can provide highly accurate information about the electronic properties of the molecule, such as charge distribution and electrostatic potential, which govern intermolecular interactions. acs.org
| Computational Tool/Method | Application in Peptide Design | Example Goal for this compound |
|---|---|---|
| Molecular Dynamics (MD) | Simulates conformational flexibility and stability over time. iiitd.edu.in | Predict the dominant solution-state structures to guide the design of rigidified analogs. |
| Docking | Predicts binding orientation and affinity of a ligand to a receptor. researchgate.net | Design derivatives with enhanced binding to a specific therapeutic target like a G-protein coupled receptor. |
| Pharmacophore Modeling | Identifies essential 3D features for biological activity from known active molecules. acs.org | Develop a model based on active Trp-Lys containing peptides to design new compounds with improved potency. |
| Virtual Screening | Screens large compound libraries computationally against a target. acs.org | Identify new molecular scaffolds that mimic the key interactions of this compound. |
Integration with Systems Biology Approaches for Comprehensive In Vitro Analysis
To fully understand the biological impact of this compound or its more complex derivatives, it is necessary to move beyond single-target assays and adopt a more holistic, systems-level perspective. Integrating traditional in vitro experiments with high-throughput systems biology techniques can uncover novel mechanisms of action, off-target effects, and broader cellular responses.
Future research should focus on a multi-pronged approach:
High-Throughput Screening (HTS): Using HTS, libraries of this compound derivatives can be rapidly screened against panels of cell lines or biological targets to identify lead compounds for specific applications, such as anticancer or antimicrobial agents. mdpi.com
Proteomics: Techniques like mass spectrometry-based proteomics can identify the proteins that interact directly with a labeled this compound derivative (chemoproteomics) or quantify how the entire proteome of a cell changes in response to treatment.
Transcriptomics (RNA-Seq): By measuring changes in gene expression across the genome, transcriptomics can reveal the cellular pathways that are perturbed by the compound, providing clues about its mechanism of action.
Data Integration and Network Analysis: The large datasets generated by 'omics' technologies can be integrated and analyzed using bioinformatics tools to build comprehensive models of the compound's cellular effects, identifying key nodes and pathways that mediate its biological activity.
| Step | Technique/Approach | Objective | Expected Outcome |
|---|---|---|---|
| 1. Initial Screening | In vitro bioassays (e.g., MTT assay for cytotoxicity, receptor binding assays). researchgate.netmdpi.com | Identify biological activity and determine potency (e.g., IC50, EC50). | A lead compound or series with confirmed activity against a cell line or receptor. |
| 2. Target Identification | Affinity chromatography with a labeled derivative followed by mass spectrometry. | Identify direct molecular binding partners. | A list of candidate protein targets. |
| 3. Pathway Analysis | Transcriptomics (RNA-Seq) and Proteomics on treated vs. untreated cells. | Map the global cellular response to the compound. | Identification of perturbed signaling and metabolic pathways. |
| 4. Network Modeling | Bioinformatics and computational network analysis. | Integrate all data to build a mechanistic model of action. | A comprehensive understanding of the compound's systemic effects, predicting on- and off-target activities. |
Q & A
Basic: What are the standard synthetic protocols for H-Trp-Lys(Boc)-NH2, and how can reproducibility be ensured?
Methodological Answer:
The synthesis typically involves coupling Z-protected tryptophan (Z-Trp-OPfp) with Nε-Boc-lysinamide in a THF/MeOH (4:1 v/v) solvent system. Key steps include:
- Coupling Reaction : Use pentafluorophenyl esters (e.g., Z-Trp-OPfp) for efficient amide bond formation .
- Deprotection : Catalytic hydrogenation with Pd(OH)₂ removes the Z-group while retaining the Boc protection .
- Purification : Crude products are washed with hexane-ether (9:1 v/v) to remove byproducts like pentafluorophenol, followed by recrystallization in ethyl acetate/hexane .
For reproducibility, document solvent ratios, reaction times (e.g., 1 hour stirring at room temperature), and purification conditions. Include ESI-MS and ¹H NMR data to verify product identity and purity .
Basic: Which characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
- ESI-MS : Provides molecular weight confirmation (e.g., m/z 432.3 [M+H]⁺ for the deprotected intermediate) .
- ¹H NMR : Assign peaks to specific protons (e.g., δ 10.83 ppm for indole NH, δ 1.37 ppm for Boc tert-butyl groups) .
- Purity Analysis : Use HPLC with UV detection (e.g., 220 nm) to ensure >98% purity, as required for research-grade peptides .
Basic: How should researchers handle Boc-protected intermediates during synthesis to avoid premature deprotection?
Methodological Answer:
- Solvent Selection : Avoid acidic solvents (e.g., TFA) during coupling steps; use neutral or mildly basic conditions (THF/MeOH) .
- Temperature Control : Maintain room temperature during hydrogenation to prevent Boc cleavage .
- Storage : Store Boc-protected intermediates at -20°C in anhydrous conditions to prevent hydrolysis .
Advanced: What strategies optimize coupling efficiency in solid-phase synthesis of this compound?
Methodological Answer:
- Coupling Agents : Use HATU or PyBOP with DIEA for activation, reducing racemization risks .
- Solvent Optimization : DMF or DCM improves solubility of hydrophobic residues like Trp .
- Microwave Assistance : Reduce reaction time from hours to minutes while maintaining >95% yield .
- Real-Time Monitoring : Use LC-MS to track reaction progress and adjust stoichiometry if unreacted starting material persists .
Advanced: How can researchers resolve contradictions in reported spectral data for this compound derivatives?
Methodological Answer:
- Cross-Validation : Compare ¹H NMR data across multiple solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts .
- High-Resolution MS : Confirm exact mass to distinguish isobaric impurities (e.g., Boc vs. Fmoc byproducts) .
- Collaborative Reproducibility : Replicate synthesis protocols from independent studies and publish raw spectral data for peer review .
Advanced: What experimental designs assess the stability of this compound under physiological conditions?
Methodological Answer:
- pH Stability Studies : Incubate the peptide in buffers (pH 4–8) at 37°C and monitor degradation via HPLC over 24–72 hours .
- Protease Resistance : Expose to trypsin/chymotrypsin and quantify intact peptide using LC-MS/MS .
- Thermal Stability : Perform DSC (Differential Scanning Calorimetry) to determine decomposition temperatures .
Advanced: How can researchers troubleshoot low yields in large-scale synthesis of this compound?
Methodological Answer:
- Scale-Up Adjustments : Increase solvent volume to maintain reagent solubility (e.g., 2 L THF/MeOH per 100 g substrate) .
- Byproduct Management : Use scavengers (e.g., pentafluorophenol adsorbents) during purification .
- Process Automation : Implement flow chemistry for consistent mixing and temperature control, reducing human error .
Advanced: What mechanistic insights can NMR provide for this compound in peptide bond formation?
Methodological Answer:
- Kinetic Studies : Use ¹H NMR to monitor real-time amide bond formation (e.g., disappearance of α-CH Trp protons at δ 4.30 ppm) .
- Conformational Analysis : NOESY spectra reveal spatial proximity between Trp indole and Lys sidechains, informing folding behavior .
- Solvent Effects : Compare coupling rates in polar aprotic (DMF) vs. nonpolar (THF) solvents to optimize reaction kinetics .
Advanced: How do Boc deprotection conditions impact the integrity of this compound?
Methodological Answer:
- Acidolysis : Use TFA (20% v/v) in DCM for 30 minutes at 0°C to minimize side reactions (e.g., Trp oxidation) .
- Alternative Methods : Test HCl/dioxane for milder deprotection, but verify Boc removal via loss of tert-butyl signals in ¹H NMR .
- Byproduct Analysis : Quantify tert-butanol formation via GC-MS to confirm complete deprotection .
Advanced: What in vitro assays are suitable for evaluating the bioactivity of this compound in peptide hormones?
Methodological Answer:
- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-GHRP-6) to measure competitive binding in pituitary cell membranes .
- Functional Assays : Monitor GH release in rat primary somatotrophs via ELISA, comparing dose-response curves (1–100 ng/mL) .
- Selectivity Profiling : Test cross-reactivity with related receptors (e.g., CCK-B) using calcium flux assays in HEK293 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
